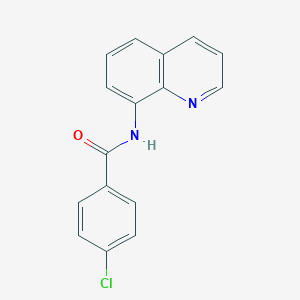

4-chloro-N-(quinolin-8-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(quinolin-8-yl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 8-aminoquinoline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimizations such as the use of continuous flow reactors and greener solvents may be employed to enhance yield and reduce environmental impact .

化学反应分析

Types of Reactions

4-chloro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted benzamides.

科学研究应用

Anticancer Activity

One notable application of 4-chloro-N-(quinolin-8-yl)benzamide is its potential as an anticancer agent. Research has indicated that quinoline derivatives can inhibit the NF-kB signaling pathway, which is often constitutively active in various cancers. In a study involving N-(quinolin-8-yl)benzenesulfonamides, compounds similar to this compound demonstrated significant potency in suppressing NF-kB activation, with IC50 values as low as 0.6 µM . This suggests that this compound might exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(quinolin-8-yl)benzenesulfonamides | 0.6 | NF-kB pathway suppression |

| This compound | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that quinoline derivatives possess antibacterial properties, which can be attributed to their ability to interfere with bacterial protein synthesis and DNA replication. For instance, a related compound demonstrated efficacy against Bacillus anthracis lethal factor, indicating that this compound may share similar mechanisms of action against various pathogens .

Inhibition of Toxin Activity

In the context of infectious diseases, this compound has been investigated for its potential to inhibit toxins produced by pathogenic bacteria. Specifically, it has been noted for its role in inhibiting anthrax lethal factor toxin, which is critical for the virulence of Bacillus anthracis. The compound's structural features may allow it to bind effectively to the target proteins involved in toxin activity, thus mitigating the effects of bacterial infections .

Mechanistic Studies and Biological Probing

Beyond therapeutic applications, this compound serves as a valuable tool in biological research. Its ability to modulate specific pathways makes it useful for probing cellular mechanisms and understanding drug interactions. This application is particularly relevant in drug discovery efforts where elucidating the mechanism of action of new compounds is crucial.

Synthesis and Derivative Development

The synthesis of this compound involves straightforward chemical reactions that allow for the generation of various derivatives with potentially enhanced biological activity. The development of analogs can lead to compounds with improved potency or selectivity against specific targets, making this compound a versatile scaffold in medicinal chemistry .

作用机制

The mechanism of action of 4-chloro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the fragmentation of bacterial DNA and ultimately cell death . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .

相似化合物的比较

Similar Compounds

4-chloroquinazoline: Another quinoline derivative with similar structural features but different biological activities.

N-quinolin-8-ylbenzamide: Lacks the chloro substituent, leading to different reactivity and applications.

4-methyl-N-quinolin-8-ylbenzamide: Substituted with a methyl group instead of a chloro group, resulting in altered chemical properties.

Uniqueness

4-chloro-N-(quinolin-8-yl)benzamide stands out due to its unique combination of a chloro substituent and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

属性

分子式 |

C16H11ClN2O |

|---|---|

分子量 |

282.72 g/mol |

IUPAC 名称 |

4-chloro-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11ClN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20) |

InChI 键 |

ZGOLNEGJSWABJV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

规范 SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2 |

溶解度 |

0.3 [ug/mL] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。